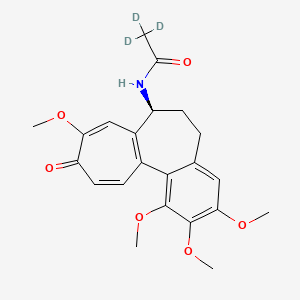
iso-Colchicine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
iso-Colchicine-d3 is an isotopically labeled antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization. This compound is used primarily in scientific research to study the mechanisms of microtubule dynamics and the effects of microtubule disruption on cellular processes. The molecular formula of this compound is C22H22D3NO6, and it has a molecular weight of 402.46 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of iso-Colchicine-d3 involves the incorporation of deuterium atoms into the colchicine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the extraction of colchicine from natural sources such as the Colchicum autumnale plant. The colchicine is then subjected to a series of chemical reactions, including methylation, acetylation, and deuteration, to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure the high purity and yield of the final product. The production process is carefully monitored to maintain the isotopic labeling and chemical integrity of the compound .
化学反応の分析
Types of Reactions: iso-Colchicine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups .
科学的研究の応用
iso-Colchicine-d3 is widely used in scientific research due to its ability to disrupt microtubules and inhibit cell division. Some of its key applications include:
Chemistry: Used to study the mechanisms of microtubule dynamics and the effects of microtubule disruption on chemical reactions.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Utilized in cancer research to explore the effects of microtubule disruption on tumor cell proliferation and apoptosis. It is also used to study the mechanisms of action of antimitotic drugs.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting microtubules
作用機序
The primary mechanism of action of iso-Colchicine-d3 involves the inhibition of microtubule polymerization. By binding to tubulin, this compound prevents the assembly of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This disruption of microtubules leads to cell cycle arrest and apoptosis in rapidly dividing cells, making this compound a valuable tool in cancer research .
類似化合物との比較
Colchicine: The parent compound from which iso-Colchicine-d3 is derived. Colchicine also disrupts microtubules by binding to tubulin but lacks the isotopic labeling.
Thiocolchicine: A derivative of colchicine with a sulfur atom replacing an oxygen atom. It has similar antimitotic properties but different pharmacokinetic profiles.
Demecolcine: Another colchicine derivative with a modified structure that affects its binding affinity and biological activity
Uniqueness of this compound: The uniqueness of this compound lies in its isotopic labeling with deuterium atoms. This labeling allows researchers to track the compound’s distribution and metabolism in biological systems using techniques such as mass spectrometry. Additionally, the isotopic labeling can provide insights into the mechanisms of action and interactions of the compound at the molecular level .
特性
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYALASTPGGXQH-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate](/img/structure/B562037.png)
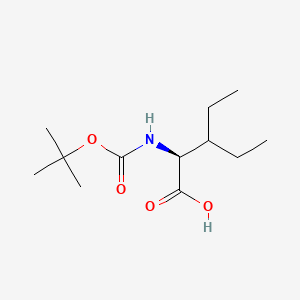
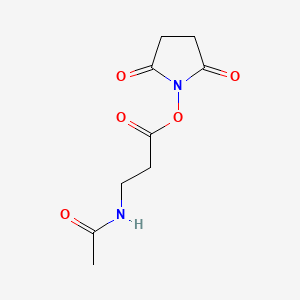

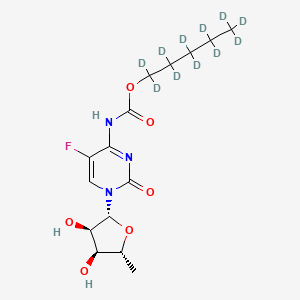

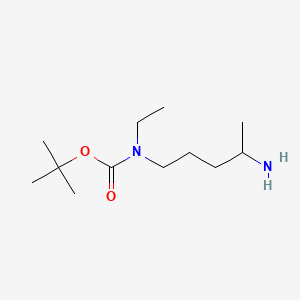

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)
![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)
